1,2,3,4-四苯基-1,4-丁二酮

概览

描述

1,2,3,4-Tetraphenyl-1,4-butanedione is an organic chemical compound . It is also known as 1,1,4,4-Tetraphenyl-1,3-butadiene or TPB . It is used as an electroluminescent dye and glows blue with an emission spectrum peak wavelength at 430 nm , which makes it useful as a wavelength shifter .

Synthesis Analysis

The synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives involves a Grignard reaction of bromobenzene and acetophenone to prepare 1,1-diphenylethanol. This is followed by dehydration and chloromethylation to produce 1,1-diphenyl-3-chloropropylene. Finally, the 1,1,4,4-tetraphenyl-1,3-butadiene derivatives are synthesized by the Grignard reaction of 1,1-diphenyl-3-chloropropylene and benzophenone derivatives .Molecular Structure Analysis

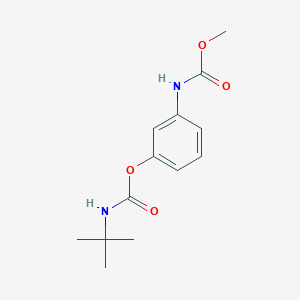

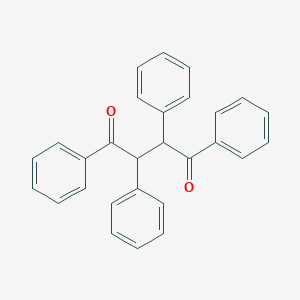

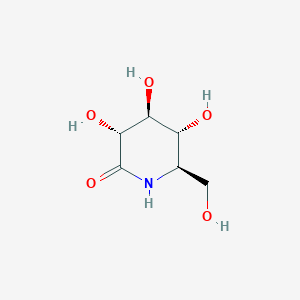

The molecular formula of 1,2,3,4-Tetraphenyl-1,4-butanedione is C28H22O2 . The average mass is 390.473 Da and the monoisotopic mass is 390.161987 Da .Chemical Reactions Analysis

The transformation of 1,1,4,4-tetraphenyl-1,2-butadiene to 1,1,4,4-tetraphenyl-1,3-butadiene occurs via an indirect self-protonation mechanism. Hydroxide ion derived from residual water in the system acts as a base toward unreduced starting material to initiate the isomerization .Physical And Chemical Properties Analysis

1,2,3,4-Tetraphenyl-1,4-butanedione has a molar mass of 358.484 g·mol−1. It appears as white to yellow white needles. It has a density of 1.079 g/cm3 and a melting point of 203.5 °C (398.3 °F; 476.6 K). It is soluble in ethanol, benzene, chloroform, and acetic acid .科研应用

复合物形成和表征:像1,2,3,4-四苯基-1,4-丁二酮这样的四酮类化合物可以作为双核复合物中的配体。这些复合物已被研究其分析、红外(IR)和可见光谱,以及磁化率数据,表明在配位化学和材料科学中可能有潜在应用(Fenton et al., 1982)。

牙科树脂复合材料中的光敏剂:包括结构类似于1,2,3,4-四苯基-1,4-丁二酮的1,2-二酮类化合物已被探索作为牙科树脂复合材料的光敏剂。它们在增强这些复合材料的物理性能方面的作用已与传统光敏剂进行了比较(Sun & Chae, 2000)。

高温功能芳香族聚合物:已进行了使用类似于1,2,3,4-四苯基-1,4-丁二酮的脂肪族1,2-二酮合成高分子量聚合物和共聚物的研究。这些材料在开发具有特定功能性能的新型聚合物方面具有潜在应用(Hernández-Cruz等,2015)。

单离子磁体中的磁化动力学:研究表明,涉及1,2,3,4-四苯基-1,4-丁二酮类似物的复合物表现出独特的磁化动力学,对于单离子磁体的发展至关重要。这些磁体在数据存储和量子计算中具有潜在应用(Zhang et al., 2016)。

有机硼配合物的生化方面:使用类似于1,2,3,4-四苯基-1,4-丁二酮的配体合成并研究了有机硼配合物的结构和生化性质。这些配合物以其显著的杀真菌和杀菌性能而闻名,表明在药物化学中可能有潜在应用(Singh et al., 1990)。

化学反应和合成:该化合物及其衍生物已参与各种化学反应和合成,导致创造具有潜在应用于有机化学和材料科学的新化合物。这包括环缩合和氢键研究等反应(Marri et al., 2017)。

Safety And Hazards

未来方向

1,2,3,4-Tetraphenyl-1,4-butanedione is of interest for blue emitting devices and for fundamental studies on intermolecular interactions, excited states, and vibronic coupling in the fields of chemical physics and materials science . It has recently attracted attention as an electro-active molecule, as a highly efficient blue emitting electroluminescent dye, or high-energy emitter in organic white-light emitting devices .

性质

IUPAC Name |

1,2,3,4-tetraphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHKSCFJQMEDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341236 | |

| Record name | 1,2,3,4-Tetraphenyl-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetraphenyl-1,4-butanedione | |

CAS RN |

10516-92-4 | |

| Record name | 1,2,3,4-Tetraphenyl-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)